2-{[(6-Bromo-2-naphthyl)oxy]methyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{[(6-Bromo-2-naphthyl)oxy]methyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a brominated naphthyl group, a thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, and additional functional groups that contribute to its reactivity and utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions One common approach is to start with the bromination of 2-naphthol to obtain 6-bromo-2-naphthol This intermediate is then reacted with chloromethyl methyl ether to form 6-bromo-2-(methoxymethyl)naphthalene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Bromo-2-naphthyl)oxy]methyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(6-Bromo-2-naphthyl)oxy]methyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The brominated naphthyl group and the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Shares the brominated aromatic ring but differs in the core structure.
6-Bromo-2-naphthoic acid: Similar brominated naphthyl group but lacks the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core.
2-[(6-Bromo-2-naphthyl)oxy]-N’-{(Z)-[2-methoxy-5-(trifluoromethyl)phenyl]methylene}acetohydrazide: Contains the brominated naphthyl group and an ether linkage but has a different core structure.
Uniqueness
The uniqueness of 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its combination of the brominated naphthyl group with the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H17BrN4OS |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-[(6-bromonaphthalen-2-yl)oxymethyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17BrN4OS/c1-3-17-12(2)28-21-19(17)20-24-18(25-26(20)11-23-21)10-27-16-7-5-13-8-15(22)6-4-14(13)9-16/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
YWYDFHQCHAOWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)Br)C |
Origin of Product |
United States |
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